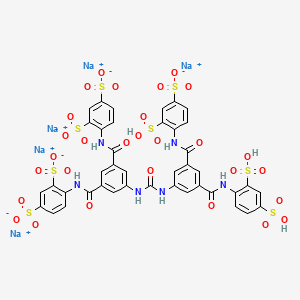
Transcrocetinate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Transcrocetinate sodium salt, also known as trans sodium crocetinate, is a synthetic carotenoid compound. It is derived from crocetin, a naturally occurring carotenoid found in saffron and gardenia. This compound is known for its ability to increase the diffusivity of oxygen in aqueous solutions, including plasma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Transcrocetinate sodium salt is synthesized by reacting crocetin with sodium hydroxide. The reaction involves the conversion of crocetin into its sodium salt form, transcrocetinate sodium . The process typically involves dissolving crocetin in a suitable solvent and then adding sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a specific temperature and pH to ensure the complete conversion of crocetin to transcrocetinate sodium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the extraction of crocetin from natural sources like saffron, followed by its conversion to the sodium salt using sodium hydroxide. The final product is then purified, sterilized, and freeze-dried to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Transcrocetinate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of conjugated double bonds and functional groups in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may result in the formation of epoxides or hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Transcrocetinate sodium salt has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying carotenoid reactions and properties . In biology, it is investigated for its potential to enhance oxygen diffusion in tissues, making it useful in treating conditions like hypoxia and ischemia . In medicine, this compound is being explored for its potential to improve oxygenation in patients with conditions such as peripheral artery disease, myocardial infarction, and stroke . Additionally, it is being studied as a radiosensitizer to increase the susceptibility of hypoxic cancer cells to radiation therapy .
Wirkmechanismus
The primary mechanism of action of transcrocetinate sodium salt involves increasing the diffusivity of oxygen in blood plasma. This is achieved by altering the hydrogen bonding between water molecules in the plasma, thereby enhancing the movement of oxygen from red blood cells to hypoxic tissues . This mechanism makes this compound effective in improving oxygenation in conditions where oxygen delivery to tissues is compromised .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to transcrocetinate sodium salt include other carotenoid derivatives such as crocetin, crocin, and astaxanthin . These compounds share structural similarities and possess similar biological activities, such as antioxidant properties and the ability to modulate oxygen diffusion .
Uniqueness: What sets this compound apart from other similar compounds is its specific ability to enhance oxygen diffusion in plasma. This unique property makes it particularly valuable in medical applications where improving tissue oxygenation is critical . Additionally, its synthetic nature allows for controlled production and modification to optimize its therapeutic potential .
Eigenschaften
IUPAC Name |
disodium;2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMBHQVNHQDDD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Na2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
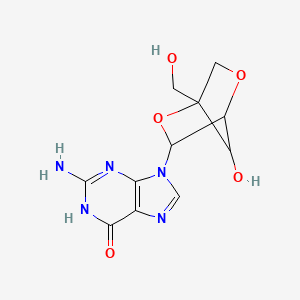
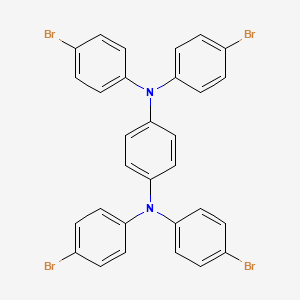


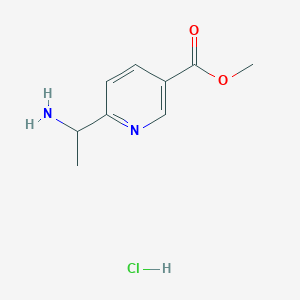
![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
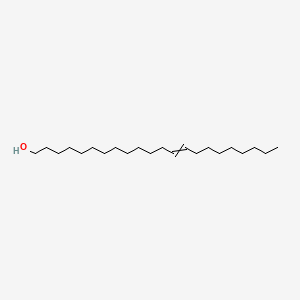

![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
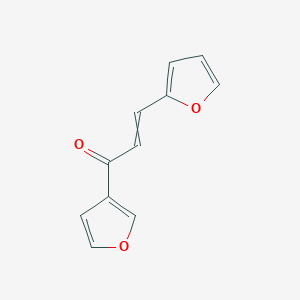
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
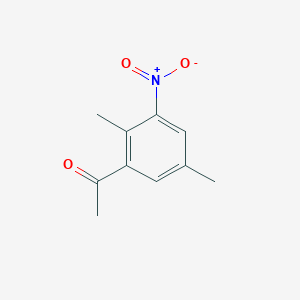
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
